molecular formula C9H16O3 B3055985 Methyl 3,3-dimethyl-5-oxohexanoate CAS No. 68208-76-4

Methyl 3,3-dimethyl-5-oxohexanoate

Cat. No. B3055985
CAS RN: 68208-76-4
M. Wt: 172.22 g/mol
InChI Key: WHUYLFCBWGXUTJ-UHFFFAOYSA-N
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Description

“Methyl 3,3-dimethyl-5-oxohexanoate” is a chemical compound with the CAS Number: 68208-76-4 . It has a molecular weight of 172.22 and is typically in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is “methyl 3,3-dimethyl-5-oxohexanoate” and its InChI code is "1S/C9H16O3/c1-7(10)5-9(2,3)6-8(11)12-4/h5-6H2,1-4H3" . This indicates that the compound has 9 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl 3,3-dimethyl-5-oxohexanoate” is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as density, melting point, and boiling point were not available in the sources I found.

Scientific Research Applications

Formation and Alkylation of Keto Esters

Methyl 3,3-dimethyl-5-oxohexanoate is involved in the formation of γ-keto esters from β-keto esters, demonstrating its role in organic synthesis processes. This process includes the use of diethylzinc and highlights the compound's utility in creating keto esters, which are valuable in various chemical syntheses (Ronsheim et al., 2003).

Chemo- and Stereoselective Reactions

Methyl 3,3-dimethyl-5-oxohexanoate is instrumental in chemo- and stereoselective reactions. For instance, it participates in dirhodium(II)-catalyzed C-H insertion reactions, leading to the synthesis of optically active and highly functionalized compounds. This illustrates its significance in producing complex molecular structures with specific stereochemical configurations (Yakura et al., 1999).

Synthesis of Leukotriene Intermediates

The compound also plays a role in synthesizing intermediates for leukotriene synthesis. Leukotrienes are important in mediating various physiological and pathological responses, and the ability to synthesize these intermediates is crucial for studying and potentially manipulating these responses (Hayes & Wallace, 1990).

Intramolecular Cyclization

This compound is used in the intramolecular cyclization of 3,4-epoxy alcohols to form oxetanes. This reaction highlights its role in creating cyclic structures, which are fundamental in the development of various pharmaceuticals and other organic compounds (MuraiAkio et al., 1977).

Progesterone Receptor Modulators

In medicinal chemistry, derivatives of Methyl 3,3-dimethyl-5-oxohexanoate are explored for their potential as progesterone receptor modulators. These modulators are significant in female healthcare applications like contraception and treatment of certain breast cancers (Fensome et al., 2008).

Green Chemistry Applications

The compound has applications in green chemistry, specifically in acid-catalyzed carboxymethylation, methylation, and dehydration reactions. These processes are crucial for developing environmentally friendly chemical synthesis methods (Jin et al., 2016).

Comprehensive Analytical and Structural Characterization

Methyl 3,3-dimethyl-5-oxohexanoate and its analogs are also studied for their comprehensive analytical and structural characteristics. These studies are essential for understanding the molecular structure and properties of new synthetic compounds (Dybowski et al., 2021).

Safety And Hazards

This compound is associated with several hazard statements including H315, H319, and H335 . These codes correspond to skin irritation, eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

methyl 3,3-dimethyl-5-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-7(10)5-9(2,3)6-8(11)12-4/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUYLFCBWGXUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20497332
Record name Methyl 3,3-dimethyl-5-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,3-dimethyl-5-oxohexanoate

CAS RN

68208-76-4
Record name Methyl 3,3-dimethyl-5-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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